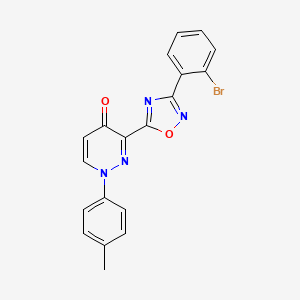

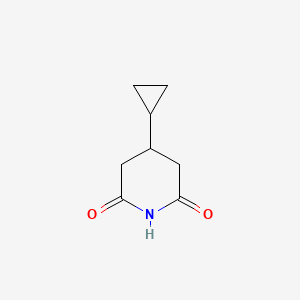

(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound contributes to its diverse applications in scientific research. Unfortunately, specific details about the molecular structure were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Evaluation

The compound (3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone, due to its complex structure, finds applications in the synthesis of various heterocyclic compounds that have been evaluated for anticancer activity. For instance, derivatives synthesized through reactions with nucleophiles like hydrazine hydrate and phenyl hydrazine have been explored for their anticancer potential (R. S. Gouhar, Eman M. Raafat, 2015).

Antimicrobial Agents

Further, the structural motif of this compound is instrumental in the development of new antimicrobial agents. Research has shown that pyridine, pyrimidinone, oxazinone, and their derivatives, synthesized using related starting materials, exhibit significant antibacterial and antifungal activities, comparable to known antibiotics like streptomycin and fusidic acid (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).

Organocatalysis

Additionally, the compound's derivatives have been explored as organocatalysts in asymmetric synthesis, demonstrating the versatility of this compound in facilitating enantioselective chemical transformations. This includes its application in asymmetric Michael and Mannich reactions, underscoring its potential in the synthesis of chiral molecules (Gloria Reyes-Rangel, Jorge Vargas-Caporali, E. Juaristi, 2016).

Signal Amplification by Reversible Exchange (SABRE)

In the realm of nuclear magnetic resonance (NMR) spectroscopy, derivatives of this compound have been utilized in Signal Amplification By Reversible Exchange (SABRE), a method that enhances the sensitivity of NMR signals. This application is particularly relevant in the hyperpolarization of molecules, facilitating the study of molecular structures and dynamics at enhanced resolutions (M. Fekete, C. Gibard, G. Dear, G. Green, A. Hooper, A. Roberts, F. Cisnetti, S. Duckett, 2015).

Safety and Hazards

Zukünftige Richtungen

The molecular interactions of derivatized conjugates in docking studies reveal their suitability for further development . This suggests that compounds like “(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone” could have potential for future research and development in the field of medicinal chemistry.

Eigenschaften

IUPAC Name |

(3-hydroxyazetidin-1-yl)-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c16-9-6-15(7-9)13(17)11-2-1-4-14-12(11)18-10-3-5-19-8-10/h1-2,4,9-10,16H,3,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAVTHATQJQJJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)N3CC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2743486.png)

![4-Ethyl-3-[2-(3-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2743489.png)

![N-(butan-2-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743490.png)

![1-[5-Bromo-1-(2-trimethylsilylethoxymethyl)-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B2743492.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole](/img/structure/B2743502.png)

![N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline](/img/structure/B2743504.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide](/img/structure/B2743505.png)